molecular formula C8H14N2O4S B1680297 Phenelzine sulfate CAS No. 156-51-4

Phenelzine sulfate

Cat. No. B1680297
CAS RN: 156-51-4
M. Wt: 234.28 g/mol
InChI Key: RXBKMJIPNDOHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenelzine sulfate is a potent, non-selective monoamine oxidase inhibitor (MAOI) used in treating depression and as an anxiolytic in adults . It is a hydrazine derivative and is one of the few remaining non-selective monoamine oxidase inhibitors still in regular clinical use .


Molecular Structure Analysis

The molecular formula of Phenelzine sulfate is C8H14N2O4S . It has a molecular weight of 234.28 g/mol . The IUPAC name for Phenelzine sulfate is 2-phenylethylhydrazine; sulfuric acid .


Chemical Reactions Analysis

Phenelzine sulfate is involved in various chemical reactions. It acts as an inhibitor and substrate of monoamine oxidase, which subsequently causes an elevation in brain levels of catecholamines and serotonin .


Physical And Chemical Properties Analysis

Phenelzine sulfate is an organic molecular entity . It is soluble in water and practically insoluble in ethanol, chloroform, and ether .

Scientific Research Applications

Potentiation by Tryptophan

A study investigated the potentiation of Phenelzine Sulfate, a monoamine oxidase (MAO) inhibitor, by tryptophan in depressed patients. The addition of tryptophan supplements significantly improved depression symptoms, indicating a synergistic effect between these compounds in treating depression (Glassman & Platman, 1969).

Task-Dependent Effects on Memory

Research on the effects of Phenelzine Sulfate on memory revealed task-dependent outcomes. In animal models, Phenelzine enhanced inhibitory avoidance memory while impairing spatial water maze retention, suggesting differential impacts on memory processes depending on the task (Parent, Habib, & Baker, 1999).

Neuroprotection and Mitochondrial Preservation

Phenelzine has been shown to exhibit neuroprotective effects in the context of traumatic brain injury, attributed to its ability to scavenge lipid peroxidation-derived aldehydes like 4-Hydroxy-2-Nonenal. This action helps preserve mitochondrial function and prevent respiratory dysfunction post-injury (Singh et al., 2013).

Impact on Cerebral Monoamines and Amino Acids

Studies have demonstrated Phenelzine's impact on increasing levels of cerebral monoamines (such as dopamine and serotonin) and amino acids, including gamma-aminobutyric acid (GABA), following acute administration. These neurochemical changes suggest a complex interaction with neurotransmitter systems, with implications for treating depression and anxiety disorders (Parent, Habib, & Baker, 2000).

Enhancing Extracellular GABA Levels

Further research into Phenelzine's effects revealed its role in increasing extracellular levels of GABA in the brain, pointing towards its potential anxiolytic effects. This increase in GABA levels could contribute to Phenelzine's efficacy in treating anxiety and panic disorders (Parent, Master, Kashlub, & Baker, 2002).

Safety And Hazards

Phenelzine sulfate is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid contact with skin, eyes, and clothing, and not to ingest or breathe dust .

Future Directions

Phenelzine sulfate is often relegated to second-line treatment for recalcitrant cases that are resistive to first-line therapeutic options . Some authors have recently supported increased consideration of MAOI use, despite the typical concerns regarding the need for divided dosing, dietary concerns/limitations, and drug-drug interactions .

properties

IUPAC Name

2-phenylethylhydrazine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBKMJIPNDOHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021144
Record name Phenylethylhydrazine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenelzine sulfate

CAS RN

156-51-4
Record name Phenelzine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenelzine sulfate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenelzine sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenelzine sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylethylhydrazine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenelzine hydrogen sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENELZINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2681D7P965
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenelzine sulfate
Reactant of Route 2
Reactant of Route 2
Phenelzine sulfate
Reactant of Route 3
Phenelzine sulfate
Reactant of Route 4
Reactant of Route 4
Phenelzine sulfate
Reactant of Route 5
Phenelzine sulfate
Reactant of Route 6
Phenelzine sulfate

Citations

For This Compound
1,260
Citations
CL Ravaris, A Nies, DS Robinson, JO Ives… - Archives of General …, 1976 - jamanetwork.com
… We have no direct clinical data regarding the efficacy of phenelzine sulfate, 45 mg daily, but it is of interest that platelet MAO inhibition in a small group of patients receiving this dose in …
Number of citations: 163 jamanetwork.com
S Tunç, O Duman, BK Bozoğlan - Journal of luminescence, 2013 - Elsevier
The interactions of chloroquine diphosphate (CQP) and phenelzine sulfate (PS) drugs with human serum albumin (HSA) and human hemoglobin (HMG) proteins were investigated by …
Number of citations: 101 www.sciencedirect.com
DS Robinson, A Nies, CL Ravaris… - Archives of General …, 1978 - jamanetwork.com
• There is renewed interest in the clinical pharmacology of phenelzine sulfate and other monoamine oxidase (MAO) inhibitors. Newer clinical and analytic techniques recently have …
Number of citations: 168 jamanetwork.com
L Levy, J Lohrenz - Canadian Medical Association Journal, 1960 - ncbi.nlm.nih.gov
… inhibitor, phenelzine sulfate; dosage varied from 45 mg. per day to 180 mg. per day orally. … Results of this study indicate that phenelzine sulfate (Nardil) is a useful and safe addition in …
Number of citations: 6 www.ncbi.nlm.nih.gov
MR Liebowitz, FM Quitkin, JW Stewart… - Archives of General …, 1984 - jamanetwork.com
… sion completed six weeks of double-blind, randomly assigned treatment with phenelzine sulfate, imipramine hydrochloride, or placebo. The overall response rates were 67% with phenel…
Number of citations: 368 jamanetwork.com
GD George, JT Stewart - Analytical letters, 1990 - Taylor & Francis
… Five samples of phenelzine sulfate analyzed for hydrazine … phenelzine sulfate drug substance must be performed at ambient temperature. It was found that heating phenelzine sulfate at …
Number of citations: 16 www.tandfonline.com
BT Walsh, JW Stewart, SP Roose… - Archives of General …, 1984 - jamanetwork.com
… That clinical experience led us to initiate a double-blind, placebo-controlled trial of the MAOI phenelzine sulfate in bulimia. We were interested in determining whether phenelzine is an …
Number of citations: 228 jamanetwork.com
SC Dilsaver, M Hariharan, RK Davidson - Progress in Neuro …, 1993 - Elsevier
… 7 and 14 days of treatment with phenelzine sulfate was measured in Experiment 1. This … the same dose of phenelzine sulfate every 48 hours for an additional week. Experiment #2 …
Number of citations: 8 www.sciencedirect.com
BT Walsh, M Gladis, SP Roose… - Archives of General …, 1988 - jamanetwork.com
… trolled trial of the MAOI phenelzine sulfate in 50 patients with bulimia. This report … Twelve of the 62 patients who were randomized did not take at least 60 mg of phenelzine sulfate or the …
Number of citations: 181 jamanetwork.com
RE DALY - Profiles of Drug Substances, Excipients and Related …, 1973 - books.google.com
… phenelzine sulfate was determined as a KBr pellet in a Perkin-Elmer model 62 l spectrophotometer. The spectrum obtained is identical to that of phenelzine sulfate … of phenelzine …
Number of citations: 0 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.